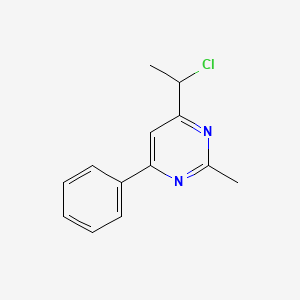
Dodecane-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane-5,6-dione is an organic compound with the molecular formula C12H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecane-5,6-dione can be synthesized through multi-step reactions. One common method involves the reaction of sodium with toluene, followed by the addition of water and bromine in tetrahydrofuran at 20°C . Another method involves the use of hexamethylphosphoramide (HMPA) and n-dodecyl p-toluenesulfonate, followed by reduction with sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodecane-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ketones or other derivatives.
Aplicaciones Científicas De Investigación
Dodecane-5,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of dodecane-5,6-dione involves its interaction with various molecular targets and pathways. The ketone groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dodecane-5,6-dione include other diketones such as:
6,7-Dodecanedione: Another diketone with similar structural features.
2,5-Hexanedione: A shorter-chain diketone with similar reactivity.
2,4-Pentanedione: A common diketone used in organic synthesis.
Uniqueness
This compound is unique due to its specific chain length and the position of the ketone groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other diketones may not be suitable.
Propiedades
Número CAS |
87163-30-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dodecane-5,6-dione |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
SGLNBRYDVKNFCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



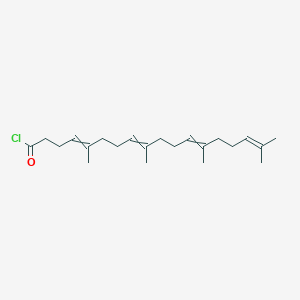
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

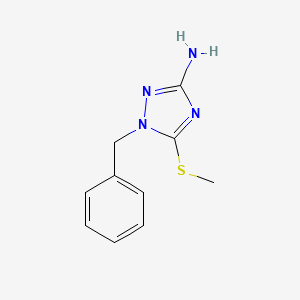
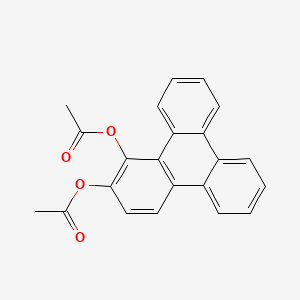
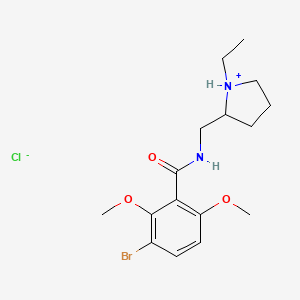
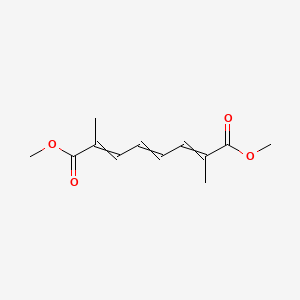
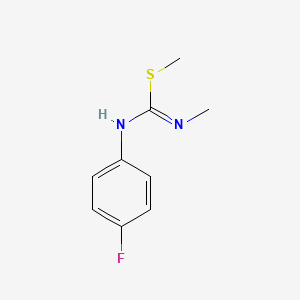
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
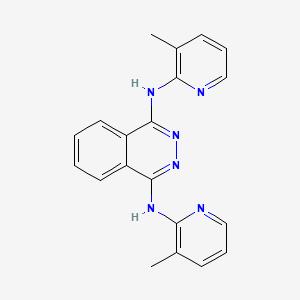
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
